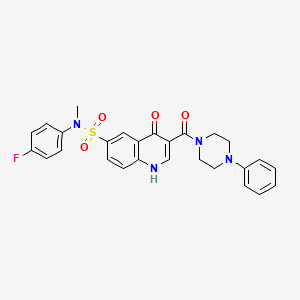

N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide

Description

Properties

Molecular Formula |

C27H25FN4O4S |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1H-quinoline-6-sulfonamide |

InChI |

InChI=1S/C27H25FN4O4S/c1-30(20-9-7-19(28)8-10-20)37(35,36)22-11-12-25-23(17-22)26(33)24(18-29-25)27(34)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3,(H,29,33) |

InChI Key |

HSYPXUNKAOGURW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCN(CC4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is typically prepared by hydrolysis of 4-hydroxyquinoline-3-carboxylic acid ethyl ester under basic conditions. For example, refluxing the ester with sodium hydroxide (2N) for 2 hours followed by acidification to pH 4 yields the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in good yield (approximately 92%) as a pale white solid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | Sodium hydroxide (2N), reflux 2 h, then acidify to pH 4 | 92 | Produces 4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

Cyclization and Functionalization

The cyclization to form the quinoline core often involves condensation reactions such as the Gould-Jacobs procedure, which uses substituted anthranilic acids or derivatives. For functionalized quinolines, N-alkylation and substitution at the 3-position are common steps.

Preparation of the Target Compound

Amide Coupling at the 3-Position

The N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide contains an amide linkage at the 3-position of the quinoline core. This is achieved by coupling the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative with the appropriate amine (in this case, 4-phenylpiperazine) using coupling reagents such as polystyrene-supported 1-hydroxy-1H-benzotriazole (HOBt) or O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU) in the presence of bases like triethylamine or N,N-diisopropylethylamine (DIEA) in dry N,N-dimethylformamide (DMF).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide coupling | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid + 4-phenylpiperazine, PS-HOBt/HBTU, DIEA, DMF, rt | 25-80 | Efficient amidation to form carboxamide |

N-Alkylation of the Quinoline Nitrogen

N-Alkylation at the quinoline nitrogen (N1 position) is performed using alkyl halides (e.g., methyl iodide or bromide) in the presence of sodium hydride (NaH) in dry DMF at elevated temperatures (around 90-100 °C). This step introduces the N-methyl group on the quinoline nucleus.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., MeI), NaH, DMF, 90 °C | 50-96 | Introduces N-methyl substituent |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Hydrolysis | Sodium hydroxide (2N), reflux, acidify to pH 4 | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 92 |

| 2 | Amide coupling | 4-phenylpiperazine, PS-HOBt/HBTU, DIEA, DMF, rt | 3-(4-phenylpiperazine-1-carbonyl)-4-oxo-quinoline | 25-80 |

| 3 | N-Alkylation | Methyl iodide, NaH, DMF, 90 °C | N-methylated quinoline derivative | 50-96 |

| 4 | Sulfonamide formation | Sulfonyl chloride intermediate + 4-fluoroaniline, base | N-(4-fluorophenyl)-6-sulfonamide quinoline derivative | Variable* |

*Exact yield for sulfonamide formation varies depending on sulfonation conditions and purification.

Research Discoveries and Optimization Notes

The affinity and biological activity of 4-oxo-1,4-dihydroquinoline derivatives are highly sensitive to substitutions at the N1 position and the amide substituents at the 3-position. The N-methyl group and the 4-phenylpiperazine amide confer favorable pharmacological profiles.

Structural modifications around the quinoline core, including fluorine substitution on the phenyl ring of the sulfonamide, influence both the compound’s selectivity and potency.

Coupling reagents such as PS-HOBt and HBTU have been found effective in achieving high yields and purity in amide bond formation, critical for the synthesis of such complex molecules.

N-Alkylation using sodium hydride and alkyl halides in anhydrous DMF is a reliable method for introducing alkyl groups on the quinoline nitrogen without affecting other sensitive functional groups.

Sulfonamide installation generally requires formation of sulfonyl chloride intermediates under controlled conditions, followed by nucleophilic substitution with the appropriate amine.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and sulfonamide moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions include various quinoline derivatives, piperazine-substituted compounds, and sulfonamide-modified molecules.

Scientific Research Applications

N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide, also known as

N-(4-Fluorophenyl)-1,4-dihydro-N-methyl-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide, is a chemical compound with potential applications in scientific research .

Basic Information

Synonyms: The compound is also known as 423126-64-1, and

N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1H-quinoline-6-sulfonamide .

Source: The compound is available for purchase from chemical suppliers .

Potential Research Applications

While the provided search results do not offer extensive details regarding specific applications of this compound, they do point to the broader use of related compounds in medicinal chemistry and drug discovery:

- Receptor Tyrosine Kinase Inhibitors: Quinoline derivatives have been identified as multitargeted receptor tyrosine kinase inhibitors . Compound 33, a novel 4-(2-fluorophenoxy)quinoline derivative, was identified as a multitargeted receptor tyrosine kinase inhibitor .

- Antimicrobial Agents: Fluoroquinolones and triazole-fluoroquinolone hybrids are known for their antibacterial and antifungal activities . Many N-bridged heterocyclic compounds have applications in the medical field, including antibacterial, anti-inflammatory, and anticancer activities .

- General information: N-containing heterocycle compounds have many applications in medical fields, including antibacterial, antioxidant, and enzyme activity .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved can include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Sulfonamide-Containing Analogues

2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide ()

- Key Features: Shares the 6-fluoro-4-oxo-quinoline core and 4-fluorophenylsulfonyl group. Differs in the acetamide substituent at position 2.

- Synthesis: Likely synthesized via sulfonylation of a quinoline precursor, followed by amidation.

- Relevance : Highlights the prevalence of fluorinated sulfonamide groups in enhancing metabolic stability .

N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide ()

- Key Features: Contains a benzooxazinone core instead of quinoline. Methanesulfonamide group at position 5.

- Molecular Weight : 364.39 g/mol (vs. ~557.58 g/mol for the target compound).

- Structural Insight : Demonstrates how sulfonamide placement and heterocyclic core variations influence physicochemical properties .

Piperazine-Carbonyl Derivatives

4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 54, )

- Key Features: Piperazine-carboxamide linked to a fluorinated benzooxazinone. ¹H-NMR: δ 6.04 (d, J = 51.8 Hz, CHF), confirming fluorine substitution.

- Synthesis: Achieved via coupling of benzooxazinone intermediates with piperazine-carboxamide precursors.

- Relevance : Illustrates the role of fluorine in modulating electronic properties and bioavailability .

1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids ()

Comparative Data Table

Structural-Activity Considerations

- Fluorine Impact : Fluorine atoms in aromatic systems (e.g., 4-fluorophenyl) enhance lipophilicity and metabolic resistance .

- Piperazine Role: The 4-phenylpiperazine-1-carbonyl group may improve solubility and receptor interaction, as seen in fluoroquinolones .

- Sulfonamide Function : Sulfonamide groups contribute to hydrogen bonding and enzyme inhibition, critical in antimicrobial or anticancer agents .

Biological Activity

N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide (referred to as Compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound 1, focusing on its anti-inflammatory properties, cytotoxic effects, and pharmacokinetic profiles based on recent studies.

Chemical Structure and Properties

Compound 1 is characterized by its complex structure, which includes a quinoline core substituted with a fluorophenyl group and a phenylpiperazine moiety. The molecular formula is , indicating the presence of several functional groups that contribute to its biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives related to Compound 1. For instance, a study on similar quinoline derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models. Specifically, derivative 13a exhibited a notable reduction in these cytokines in J774A.1 macrophages and improved survival rates in LPS-induced sepsis models . This suggests that compounds with similar structures to Compound 1 may also possess anti-inflammatory properties.

Cytotoxic Effects

The cytotoxic effects of Compound 1 were evaluated in various cancer cell lines. In a related study, substituted derivatives demonstrated potent activity against human gastric carcinoma xenografts, with one analogue showing complete tumor stasis following oral administration . This indicates the potential of Compound 1 and its derivatives as candidates for further development in cancer therapy.

Pharmacokinetic Properties

Pharmacokinetic studies have shown that derivative 13a has a half-life () of approximately 11.8 hours and a bioavailability () of 36.3%, suggesting favorable absorption and prolonged action within the body . Such properties are crucial for the therapeutic application of any new drug candidate.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of compounds like Compound 1. Modifications to the piperazine and quinoline moieties have been shown to influence both potency and selectivity against specific biological targets. For example, altering substituents on the phenyl rings can enhance anti-inflammatory activity while maintaining low toxicity profiles .

Data Table: Summary of Biological Activities

Case Study: Anti-inflammatory Efficacy

In vivo studies involving LPS-induced acute lung injury (ALI) models demonstrated that administration of derivative 13a significantly alleviated pathological changes in lung tissue and reduced pulmonary edema. These findings suggest that compounds similar to Compound 1 could be developed as therapeutic agents for inflammatory diseases .

Case Study: Cancer Therapeutics

A phase I clinical trial was initiated for a closely related compound after preclinical studies showed promising results in inhibiting tumor growth in xenograft models. The favorable pharmacokinetic profile observed supports the advancement of such compounds into clinical settings .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the quinoline core. A common approach includes:

Quinoline Core Synthesis : Condensation of substituted anilines with β-ketoesters under acidic conditions to form the 1,4-dihydroquinoline scaffold .

Sulfonamide Coupling : Reaction of the quinoline intermediate with sulfonyl chlorides in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .

Piperazine-Carbonyl Integration : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 4-phenylpiperazine moiety via amide bond formation .

Critical Parameters : Reaction temperatures (often 0–80°C), solvent selection (e.g., DMF or THF), and purification via column chromatography (silica gel, gradient elution) are essential for yields >70% .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is recommended:

NMR Spectroscopy : 1H/13C NMR to confirm the quinoline core, fluorophenyl substituents, and piperazine-carbonyl linkages. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm) .

Mass Spectrometry (HRMS) : ESI-HRMS for precise molecular weight confirmation (e.g., [M+H]+ ion) .

X-ray Crystallography : Resolve stereochemical ambiguities and validate intermolecular interactions (e.g., hydrogen bonding involving the sulfonamide group) .

Q. How should researchers address solubility and stability challenges during in vitro assays?

Methodological Answer:

Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, use co-solvents like PEG-400 (<5% v/v) to avoid precipitation .

Stability Profiling :

- pH Stability : Conduct HPLC-UV analysis under physiological pH (7.4) and acidic/basic conditions (pH 2–10) to identify degradation products .

- Thermal Stability : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

Systematic Substituent Variation :

- Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate target binding .

- Modify the piperazine moiety to explore steric effects (e.g., bulky N-alkyl groups) .

In Vitro Assays : Prioritize kinase inhibition or antimicrobial activity screens. Use dose-response curves (IC50/EC50) and statistical validation (e.g., ANOVA for triplicate data) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Purity Validation : Ensure >95% purity via HPLC-ELSD and quantify trace impurities (e.g., residual solvents) using GC-MS .

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .

- Address batch-to-batch variability by repeating experiments with independently synthesized batches .

Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers and confounding variables (e.g., solvent effects) .

Q. What computational strategies are effective for predicting biological targets and binding modes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or Aurora kinases). Focus on hydrogen bonds with the sulfonamide group and π-π stacking with the quinoline core .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .

Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the carbonyl group) using MOE or Phase .

Q. How can researchers validate the compound's mechanism of action in complex biological systems?

Methodological Answer:

Target Engagement Assays :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein stability shifts post-treatment .

- SPR/BLI : Measure binding kinetics (KD, kon/koff) using surface plasmon resonance or bio-layer interferometry .

Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.